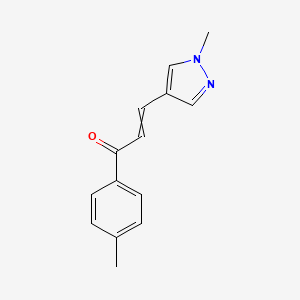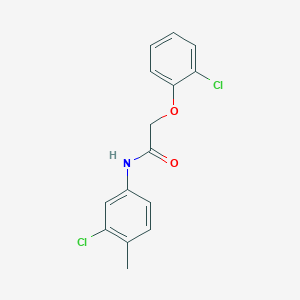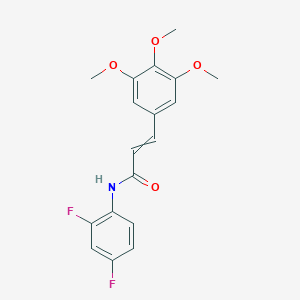
2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one is a synthetic organic compound that features a pyrrolidinone core with a trifluoroacetyl group and a dimethylamino methylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one typically involves the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or an equivalent.
Introduction of the Trifluoroacetyl Group: This step involves the acylation of the pyrrolidinone core using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions.
Addition of the Dimethylamino Methylene Group: This can be done through a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino methylene group.
Reduction: Reduction reactions could target the carbonyl group in the trifluoroacetyl moiety.
Substitution: Nucleophilic substitution reactions may occur at the trifluoroacetyl group or the dimethylamino methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a drug candidate for various therapeutic areas.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetyl group could enhance its binding affinity and selectivity, while the dimethylamino methylene group may influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolidinone derivatives with different substituents. For example:
1-(2,2,2-Trifluoroacetyl)pyrrolidin-3-one: Lacks the dimethylamino methylene group.
2-((Dimethylamino)methylene)-1-acetylpyrrolidin-3-one: Contains an acetyl group instead of a trifluoroacetyl group.
The unique combination of the trifluoroacetyl and dimethylamino methylene groups in 2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one may confer distinct chemical and biological properties, making it a valuable compound for further study.
Eigenschaften
Molekularformel |
C9H11F3N2O2 |
|---|---|
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
2-(dimethylaminomethylidene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one |
InChI |
InChI=1S/C9H11F3N2O2/c1-13(2)5-6-7(15)3-4-14(6)8(16)9(10,11)12/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
GUUKWIFUEFOPDD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C1C(=O)CCN1C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12456830.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12456837.png)
![(2E)-3-{1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl}prop-2-enoic acid; erbumine](/img/structure/B12456838.png)
![[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12456849.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide](/img/structure/B12456858.png)
![2-[2-Methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid](/img/structure/B12456879.png)

![2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B12456889.png)
![N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456893.png)

![5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B12456903.png)
![4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12456904.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B12456907.png)
